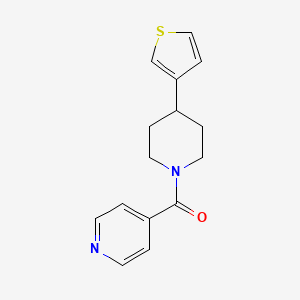![molecular formula C26H22ClN3O3 B2761489 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-50-3](/img/no-structure.png)
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has witnessed considerable activity in recent years due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Chemical Reactions Analysis
Indoles have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
Applications De Recherche Scientifique
Structural and Photochromic Studies
Structural Analysis : Research on related compounds highlights the importance of structural analysis in understanding molecular interactions and properties. For instance, studies on dimethylformamide solvates of heterocyclic compounds reveal insights into the crystalline structure and hydrogen bonding patterns, which are crucial for designing materials with specific optical or electronic properties (Low et al., 2004).
Photochromic Properties : The synthesis and investigation of photochromic properties in compounds, such as 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, suggest potential applications in developing photoresponsive materials. These materials could be used in optical storage devices, sensors, or smart coatings, showcasing the versatility of heterocyclic compounds in materials science (Makarova et al., 2011).
Synthesis and Modification for Biological Applications
- Novel Antibacterial Agents : The synthesis of novel compounds with antibacterial efficacy demonstrates the potential of heterocyclic compounds in medical chemistry. For example, derivatives of indole and their modifications have been explored for their antibacterial properties, providing a basis for developing new therapeutic agents (Sheikh et al., 2009).
Molecular Sensing and Nonlinear Optical Properties
Chemosensors : Certain rhodamine-based compounds have been identified as dual chemosensors for metal ions, highlighting the application of complex heterocyclic compounds in environmental monitoring and bioimaging. Such sensors can detect metal ions with high specificity and sensitivity, useful in various scientific and industrial applications (Roy et al., 2019).
Nonlinear Optical Materials : The study of the third-order nonlinear optical properties of novel compounds suggests their applicability in developing optical devices, such as power limiters, modulators, or photonic switches. These materials are crucial for advancing optical computing and communication technologies (Shettigar et al., 2009).
Orientations Futures
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is a promising future for the development and study of such compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "4-methoxybenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the imine intermediate.", "Step 2: Addition of the imine intermediate to a solution of 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at a suitable temperature and for a suitable time to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
887221-50-3 |
Nom du produit |
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
Formule moléculaire |
C26H22ClN3O3 |
Poids moléculaire |
459.93 |
Nom IUPAC |
3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3 |
Clé InChI |
DZBDMTQPRSQAME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)
![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)
![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)
![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)
![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)